molecular formula C15H14BrNO B15041770 4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol

4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol

Cat. No.: B15041770
M. Wt: 304.18 g/mol
InChI Key: NPPDWJUIMPFASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol is a chemical compound with the molecular formula C15H14BrNO and a molecular weight of 304.18 g/mol It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-ethylphenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the ethyl group on the phenyl ring can affect the compound’s steric and electronic environment, making it distinct from other similar Schiff bases .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

4-bromo-2-[(4-ethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H14BrNO/c1-2-11-3-6-14(7-4-11)17-10-12-9-13(16)5-8-15(12)18/h3-10,18H,2H2,1H3

InChI Key

NPPDWJUIMPFASQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.